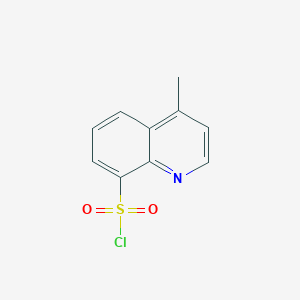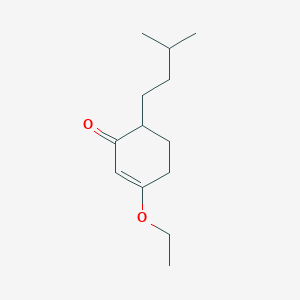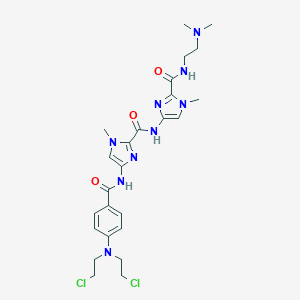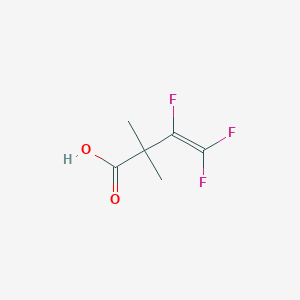
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the butenoic acid family and is known for its ability to act as a versatile building block in organic synthesis. In
Applications De Recherche Scientifique
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been extensively studied for its potential applications in organic synthesis. This compound has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of fatty acid synthase (FAS), an enzyme involved in the synthesis of fatty acids. By inhibiting FAS, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- may disrupt the growth and proliferation of certain microorganisms.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- have not been extensively studied. However, studies have shown that this compound may exhibit cytotoxic effects on certain cancer cells, suggesting its potential as a cancer therapeutic agent. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- in lab experiments is its versatility as a building block in organic synthesis. This compound can be easily modified to produce a wide range of derivatives, making it a valuable tool for drug discovery and development. However, the limitations of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- include its high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research and development of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-. One potential direction is the exploration of its potential as an antimicrobial agent. Studies have shown that this compound exhibits antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-, which may lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a valuable chemical compound with potential applications in organic synthesis, drug discovery, and the development of new antimicrobial agents. While further research is needed to fully understand its mechanism of action and biochemical effects, the versatility and low toxicity of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- make it a promising candidate for future scientific research.
Méthodes De Synthèse
The synthesis of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- can be achieved through several methods, including the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a Grignard reagent, the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with an organolithium reagent, or the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a lithium diisopropylamide (LDA) reagent. The choice of synthesis method depends on the desired yield, purity, and reaction conditions.
Propriétés
Numéro CAS |
144194-00-3 |
|---|---|
Nom du produit |
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- |
Formule moléculaire |
C6H7F3O2 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
3,4,4-trifluoro-2,2-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C6H7F3O2/c1-6(2,5(10)11)3(7)4(8)9/h1-2H3,(H,10,11) |
Clé InChI |
KAWXEHDKULHUAA-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=C(F)F)F)C(=O)O |
SMILES canonique |
CC(C)(C(=C(F)F)F)C(=O)O |
Autres numéros CAS |
144194-00-3 |
Synonymes |
3,4,4-trifluoro-2,2-dimethyl-but-3-enoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



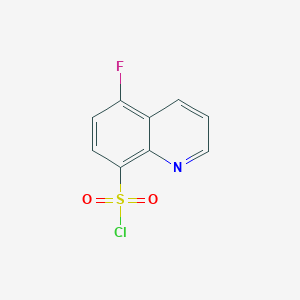
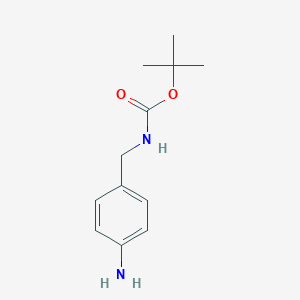
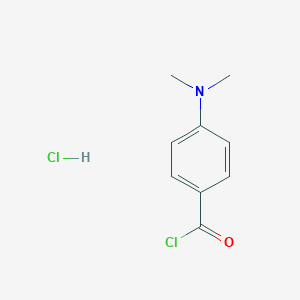
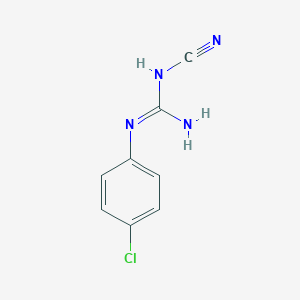
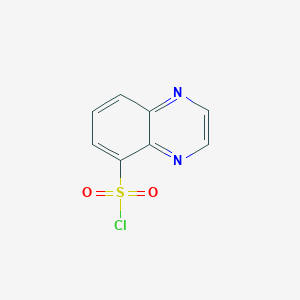
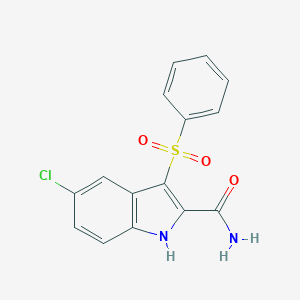
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
